Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is a multisubstituted thiophene derivative featuring an amino group at position 5, a cyano group at position 4, a phenyl ring at position 3, and an ethyl ester at position 2. This compound is synthesized via Gewald’s multicomponent reaction, which typically involves condensation of a ketone (e.g., ethyl acetoacetate), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like triethylamine . The structural diversity of such derivatives enables broad applications in medicinal chemistry, including anticonvulsant and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)13(16)19-12/h3-7H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIEWUWVDMVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate
- Substituents : Methyl group at position 3 (vs. phenyl in the target compound).
- Synthesis : Similar Gewald reaction conditions but uses methyl ketones (e.g., acetone) instead of phenyl-substituted precursors .
- Properties :
Ethyl 3-Amino-5-Anilino-4-Cyanothiophene-2-Carboxylate
- Substituents: Anilino (NHPh) group at position 5 and cyano at position 4.
- Synthesis : Requires coupling with diazotized aniline derivatives .
- Demonstrated anticonvulsant activity, suggesting the amino/cyano combination is critical for CNS activity .
Ethyl 5-(Trifluoroacetylamino)-4-Cyano-3-Methylthiophene-2-Carboxylate
- Substituents: Trifluoroacetyl-protected amino group at position 5.
- Synthesis: Post-functionalization of the amino group with trifluoroacetic anhydride .
- Properties: Enhanced electron-withdrawing effects from the trifluoroacetyl group increase stability but reduce nucleophilicity. Lower reactivity in further derivatization compared to the free amino group in the target compound .
Functional Group Impact on Physicochemical Properties
Biological Activity
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its applications in pharmaceutical development. This article explores its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a thiophene ring, an amino group, and cyano and carboxylate functionalities, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano and carboxylate groups facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins. This interaction can modulate enzymatic activity and influence cellular pathways involved in cancer progression.
Anticancer Activity
Case Studies and Research Findings:
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Antitumor Efficacy : this compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies demonstrate that it exhibits significant cytotoxicity with IC50 values ranging from 23.2 to 49.9 μM across different cancer models, including breast cancer (MCF-7) cells .
Compound IC50 (μM) Cell Line This compound 23.2 MCF-7 (Breast Cancer) Control (5-FU) 50 MCF-7 - Mechanism of Induction : The compound induces apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment . Flow cytometry analysis revealed that the compound causes G2/M phase cell-cycle arrest, indicating its potential to inhibit cancer cell proliferation effectively.
- In Vivo Studies : In animal models, the compound demonstrated a notable reduction in tumor mass compared to controls. After a treatment regimen, there was a 54% decrease in tumor weight compared to untreated groups, highlighting its therapeutic potential .
Other Biological Activities
Beyond anticancer effects, this compound has been researched for other biological activities:
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
- Pharmaceutical Applications : It serves as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders and other health conditions . Its unique structure allows for modifications that enhance drug efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via the Gewald reaction, which involves condensation of ethyl acetoacetate, sulfur, and a nitrile derivative (e.g., phenylacetonitrile). Critical steps include:
- Catalyst selection : Triethylamine or piperidine as base catalysts to facilitate cyclization .
- Temperature control : Refluxing in ethanol (78°C) for 5–8 hours to ensure complete thiophene ring formation .
- Workup : Neutralization with sodium carbonate and recrystallization from ethanol to isolate the product.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of ethyl acetoacetate to nitrile) improves yields to ~65–75% .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) and aromatic protons (δ 7.2–7.6 ppm for the phenyl group) . The cyano group absence in NMR necessitates IR validation.
- IR spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 313.1 (M+H⁺) .
- Purity checks : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity; discrepancies require column chromatography .
Advanced Research Questions
Q. How can researchers resolve low yields in the cyclization step during synthesis, and what analytical methods validate intermediate formation?
- Methodological Answer :
- Troubleshooting low yields :
- Reagent purity : Use freshly distilled ethyl acetoacetate to avoid keto-enol tautomerism interference .
- Catalyst optimization : Increase triethylamine concentration (10–15 mol%) to enhance ring closure .
- Intermediate validation :
- TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7); Rf values of intermediates (e.g., β-ketoester precursor: Rf ~0.5) .
- In-situ FTIR : Track disappearance of the β-ketoester carbonyl peak (1700 cm⁻¹) .
Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media to avoid cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the ester moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers (e.g., phosphatidylcholine-based) to improve bioavailability in in vivo studies .
Q. How do electron-withdrawing substituents (e.g., cyano) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic insights : The cyano group at C4 activates the thiophene ring toward electrophilic attack at C5. Computational studies (DFT) show a 20% increase in electrophilicity compared to non-cyano analogs .
- Experimental validation : React with methyl iodide (CH3I) in DMF/K2CO3 to form 5-methyl derivatives; monitor via LC-MS for m/z 327.1 (M+H⁺) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase) and ATP levels (1 mM) to minimize variability .
- Control experiments : Compare with known inhibitors (e.g., staurosporine) under identical conditions.
- Structural validation : Use X-ray crystallography (SHELX refinement) to confirm binding mode discrepancies . For example, a 2.1 Å resolution structure may reveal alternative binding poses due to phenyl ring rotation .
Experimental Design & Optimization
Q. What crystallographic tools are recommended for resolving the compound’s solid-state structure, and how can twinning issues be addressed?
- Methodological Answer :
- Software selection : Use SHELXL for refinement and OLEX2 for graphical interface. For twinned data, apply the TWIN/BASF commands in SHELXL .
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces twinning artifacts. Merge datasets from multiple crystals using HKL-3000 .
- Validation : Check Rint (<5%) and GooF (0.8–1.2) to ensure model accuracy .
Comparative Analysis Table
| Property | This compound | Ethyl 2-amino-4-phenylthiophene-3-carboxylate |
|---|---|---|
| Molecular Weight | 313.3 g/mol | 261.3 g/mol |
| Key Functional Groups | Cyano, amino, phenyl | Amino, phenyl |
| Anticancer Activity (IC50) | 8.2 µM (HeLa cells) | 25.4 µM (HeLa cells) |
| Solubility in PBS | 12 µg/mL | 45 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
